2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a pyrazolo-triazine moiety, which is known for its biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
- A study explored the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety, demonstrating the chemical versatility and synthetic accessibility of compounds related to 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Abdelhamid, Shokry, & Tawfiek, 2012).
Pharmacokinetics and Metabolism
- Research on a related compound, 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, showed its potential as a GABA(A) alpha5 inverse agonist with cognitive enhancement properties, indicating the potential pharmacological applications of similar structures (Jones et al., 2006).
Reactivity and Interaction Studies
- Investigations into the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a structurally similar compound, provided insights into the chemical behavior and potential interactions of this compound derivatives (Mironovich & Shcherbinin, 2014).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of heterocyclic compounds, including pyrazolo[1,5-a][1,3,5]triazines with various substituents, highlights the synthetic adaptability and potential for the creation of novel compounds related to this compound (Velihina et al., 2020).
Molecular Modelling and Anticonvulsant Activity
- A study on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, which share structural features with this compound, showed potential anticonvulsant activities, suggesting similar pharmacological potentials for related compounds (Ghareb et al., 2017).
Mechanism of Action
Target of Action
The compound 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a novel inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal progression of the cell cycle, leading to a significant alteration in cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the phosphorylation of key components necessary for cell proliferation . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can impact the bioavailability of the compound .
Result of Action
The action of this compound results in significant cytotoxic activities against certain cell lines . Specifically, the compound has been shown to inhibit the growth of cell lines, leading to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
2-naphthalen-1-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-14-8-13(18-19(14)9-16-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLDOYHJRUAIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NNC(=O)C4=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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